molecular formula C13H17NO4S B7560657 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid

5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid

Cat. No. B7560657
M. Wt: 283.35 g/mol
InChI Key: HBZKXXSVGCJKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a thieno[3,2-c]pyridine derivative and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Finally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid involves the reaction of 3-ethoxypropionyl chloride with 6,7-dihydrothieno[3,2-c]pyridine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the resulting product is purified through column chromatography.

Scientific Research Applications

5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-2-18-7-4-11(15)14-6-3-10-9(5-8-19-10)12(14)13(16)17/h5,8,12H,2-4,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKXXSVGCJKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC2=C(C1C(=O)O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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